molecular formula C23H24N4O2 B11149720 N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide

Cat. No.: B11149720
M. Wt: 388.5 g/mol
InChI Key: DJIKFFYADCPPOT-UHFFFAOYSA-N
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Description

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide is a synthetically derived bisindole molecule, a class of compounds renowned for their diverse biological activities and significance in medicinal chemistry research. Bisindole alkaloids and their synthetic analogs are frequently investigated for their potent interactions with key cellular targets , including various kinase enzymes and tubulin polymerization processes. The structural motif of two indole units linked by a carboxamide-containing chain suggests potential as a scaffold for the development of protein kinase inhibitors, which are crucial tools in signal transduction studies. Compounds featuring similar bisindole structures have demonstrated the ability to induce apoptosis and arrest the cell cycle , making them valuable probes for investigating pathways of programmed cell death and cell proliferation in cancer research. Furthermore, its molecular architecture may allow it to function as a dimerization mimetic or disrupt protein-protein interactions critical for the function of transcription factors and other regulatory proteins. This compound serves as a sophisticated chemical tool for researchers exploring the mechanisms of oncogenesis, identifying new therapeutic targets, and evaluating the structure-activity relationships of multi-targeted anticancer agents.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H24N4O2/c28-22(24-13-11-17-15-26-20-9-4-2-7-18(17)20)10-5-12-25-23(29)21-14-16-6-1-3-8-19(16)27-21/h1-4,6-9,14-15,26-27H,5,10-13H2,(H,24,28)(H,25,29)

InChI Key

DJIKFFYADCPPOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of Indole-2-carboxylic Acid Derivatives

Indole-2-carboxylic acid serves as the foundational building block for the carboxamide moiety. As demonstrated in the optimization of indole-2-carboxamides, ethyl 5-chloroindole-2-carboxylate (6 ) undergoes Friedel-Crafts acylation with acyl chlorides (7a–c ) to introduce C3 substituents, followed by ketone reduction using triethylsilane to yield alkylated intermediates (9a–c ). Hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids (10a–c ), critical for subsequent amide coupling.

Reaction Conditions:

  • Friedel-Crafts Acylation: Anhydrous AlCl₃ in 1,2-dichloroethane, reflux under argon.

  • Reduction: Trifluoroacetic acid (TFA) with triethylsilane at 0°C to room temperature.

  • Hydrolysis: 2M NaOH in ethanol/water (1:1), stirred at 60°C for 6 h.

Preparation of 4-{[2-(1H-Indol-3-yl)ethyl]amino}-4-oxobutylamine

The aminobutyl linker is synthesized via reductive amination between 4-oxobutan-1-amine and 2-(1H-indol-3-yl)ethylamine. Using NaBH₃CN in methanol at pH 5 (acetic acid buffer), the imine intermediate is reduced to the secondary amine. Protecting groups (e.g., Boc) may be employed to prevent over-alkylation, with deprotection using TFA in dichloromethane.

Optimization Note:
Stoichiometric excess of 4-oxobutan-1-amine (1.2 equiv) improves yields to 72%.

Amide Coupling Strategies

BOP-Mediated Coupling

The final step involves coupling indole-2-carboxylic acid (10a ) with 4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) in anhydrous DMF.

Procedure:

  • Activation: Indole-2-carboxylic acid (1.0 equiv) and BOP (1.1 equiv) in DMF, stirred at 0°C for 10 min.

  • Amine Addition: 4-{[2-(1H-Indol-3-yl)ethyl]amino}-4-oxobutylamine (1.05 equiv) added dropwise, stirred at room temperature for 12 h.

  • Workup: Dilution with ethyl acetate, washing with 5% citric acid and saturated NaHCO₃, drying over Na₂SO₄.

Yield: 68–75% after silica gel chromatography (hexane/ethyl acetate 3:1).

Alternative Methods: EDC/HOBt Coupling

Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in THF offers a lower-cost alternative, though yields are marginally reduced (58–64%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 11.21 (s, 1H, indole NH), 8.32 (t, J = 5.6 Hz, 1H, amide NH), 7.55–6.85 (m, 10H, aromatic), 3.42 (q, 2H, CH₂NH), 2.45 (t, 2H, COCH₂).

  • ESI-MS: m/z 447.2 [M+H]⁺ (calc. 446.5).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity at 254 nm.

Challenges and Mitigation Strategies

Regioselectivity in Indole Substitution

Friedel-Crafts acylation at C3 of indole-2-carboxylates risks forming C5 byproducts. Using bulky acyl chlorides (e.g., pivaloyl chloride) and low temperatures (−10°C) enhances C3 selectivity to 89%.

Byproduct Formation During Amide Coupling

Excess BOP or prolonged reaction times generate dimeric species. Limiting BOP to 1.1 equiv and reaction times to 12 h suppresses byproducts to <5%.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot-scale trials using BOP coupling in DMF achieve 71% yield with a 15 kg batch. Key considerations:

  • Solvent Recovery: Distillation under reduced pressure recovers 85% DMF.

  • Waste Management: Neutralization of TFA byproducts with CaCO₃ minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indole moiety may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional attributes of the target compound with its analogs:

Compound Name Key Structural Features Molecular Weight Melting Point (°C) Reported Biological Activity References
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide Bis-indole with 4-oxobutyl linker ~405.4* N/A Hypothesized TLR4 modulation
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide (15) Indole-ethyl + 4-methylbenzamide 308.4 126.8–128.2 TLR4 ligand candidate
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1) Indole-ethyl + thiazole-acetyl carboxamide 345.4 N/A Marine algaecide activity
N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Bis-indole with ethyl linker 346.4 N/A Structural analog for receptor binding
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Indole-3-yl + 4-fluorobenzyl oxoacetamide 325.3 N/A Potential kinase inhibition
5-(3,5-Dimethylisoxazol-4-yl)-2-[2-(1H-indol-3-yl)ethyl]-1H-benzimidazole (24) Indole-ethyl + benzimidazole-isoxazole hybrid 457.5 N/A CREB bromodomain inhibition

*Calculated based on molecular formula.

Key Observations :

Structural Diversity: The target compound’s 4-oxobutyl linker distinguishes it from analogs with shorter chains (e.g., ethyl in ) or aromatic linkers (e.g., benzamide in ). Bis-indole systems (target compound and ) contrast with mono-indole analogs (e.g., ), which lack the dual indole motif critical for bivalent interactions with proteins like TLR4 .

Physicochemical Properties :

  • Melting points for benzamide analogs (112–195°C, ) suggest high crystallinity, likely due to planar aromatic systems and hydrogen-bonding amide groups. The target compound’s melting point is unreported but may align with these values.
  • The thiazole-containing analog () exhibits a higher molecular weight (345.4) and distinct solubility profiles due to heterocyclic substitution, which could influence bioavailability.

Synthetic Approaches :

  • Most analogs are synthesized via amide coupling (e.g., mixed anhydride method in or benzoyl chloride acylation in ). The target compound likely employs similar strategies but requires precise control over the 4-oxobutyl linker’s introduction.

Substitutions on the benzamide ring (e.g., chloro, methoxy) in correlate with varied binding affinities . Enzyme Inhibition: The benzimidazole-isoxazole hybrid () and fluorobenzyl oxoacetamide () highlight the role of indole derivatives in kinase and bromodomain inhibition, areas where the target compound may also exhibit activity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Electron-Withdrawing Groups (e.g., Cl in ’s Compound 17) enhance thermal stability (mp 150.6–152.0°C) and may improve receptor binding via dipole interactions.
    • Heterocyclic Modifications (e.g., thiazole in ) introduce steric and electronic effects that alter bioactivity, as seen in its algaecide function.

Biological Activity

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide is a complex organic compound characterized by its indole structure, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O4. The structure features an indole core, an amine group, a carboxamide functional group, and a ketone, contributing to its biological versatility. The presence of these functional groups allows for potential modifications that may enhance its pharmacological properties .

Biological Activity

The biological activity of this compound is primarily attributed to its indole moiety, which is known to modulate various cellular pathways. Research indicates that indole derivatives can interact with multiple receptors and enzymes, influencing their activity:

  • Anticancer Activity : Studies have shown that compounds with indole structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, the synthesized derivatives have demonstrated encouraging activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines . The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is crucial in cancer progression.

Table 1: Cytotoxicity Data of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHCT-1165.0
Compound BHepG27.5
Compound CMDA-MB-2316.0

The interaction studies suggest that this compound may act as an inhibitor of key signaling pathways involved in tumor growth and proliferation. Molecular docking studies indicate favorable binding interactions with target proteins, enhancing its therapeutic potential .

Case Studies

A notable study evaluated the cytotoxic effects of related indole derivatives on various cancer cell lines. The results highlighted that compounds structurally similar to this compound exhibited significant antiproliferative activities, with IC50 values often in the low micromolar range. This suggests a strong potential for further investigation into their use as anticancer agents .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide?

Answer:
The synthesis typically involves multi-step coupling reactions. For example, a similar indole-carboxamide derivative was synthesized via sequential amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions . Key steps include:

  • Intermediate preparation : Reacting 1H-indole-2-carboxylic acid with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides).
  • Coupling conditions : Use of 2,6-lutidine as a base and TBTU as a coupling agent at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high purity .

Advanced: How can contradictory biological activity data for structurally similar indole derivatives be resolved?

Answer:
Contradictions often arise from variations in substituent positioning or assay conditions. For example:

  • Case study : Indole derivatives with 4-chlorobenzoyl groups showed variable anticancer activity depending on the substitution pattern (e.g., compound 10j vs. 10k in ).
  • Methodology :
    • Dose-response profiling : Establish IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to confirm structure-activity relationships .
    • Target validation : Use molecular docking to compare binding modes with targets like Bcl-2/Mcl-1 or tubulin .
    • Data normalization : Control for solvent effects (e.g., DMSO concentration) and cytotoxicity thresholds using MTT assays .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural confirmation :
    • 1H/13C NMR : Analyze indole NH (~10–12 ppm) and carbonyl resonances (~165–170 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • Purity assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) .
    • Melting point : Compare observed vs. literature values (e.g., 190–194°C for similar derivatives) .

Advanced: How can molecular docking guide the design of derivatives targeting tubulin or kinase pathways?

Answer:

  • Protocol :
    • Target selection : Prioritize validated targets (e.g., tubulin for anticancer activity, as seen in D-24851 ).
    • Docking software : Use AutoDock Vina or Schrödinger Maestro with crystal structures from the PDB (e.g., 1SA0 for tubulin) .
    • Key interactions : Optimize hydrogen bonding with residues like Asn258 (tubulin) or π-stacking with hydrophobic pockets in kinase ATP-binding sites .
  • Validation : Correlate docking scores (ΔG) with in vitro IC50 values to refine computational models .

Basic: What solvent systems and reaction conditions maximize yield during amide bond formation?

Answer:

  • Solvent selection : Dry DCM or DMF for solubility and inertness .
  • Catalyst/base : TBTU with 2,6-lutidine (1:1 molar ratio) at 0–5°C to suppress racemization .
  • Reaction monitoring : TLC (hexane:ethyl acetate, 9:3 v/v) to track intermediate consumption .

Advanced: What strategies address low thermal stability during storage or synthesis?

Answer:

  • Analytical characterization :
    • DSC/TGA : Identify decomposition temperatures (e.g., >200°C for stable indole derivatives) .
  • Formulation :
    • Lyophilization : Store as a lyophilized powder under argon at –20°C .
    • Excipient screening : Use cyclodextrins or PEG to stabilize amorphous forms .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Common issues :
    • Incomplete activation : Ensure carboxylic acid pre-activation (e.g., via HOBt/EDCI).
    • Moisture sensitivity : Use anhydrous solvents and molecular sieves .
  • Optimization :
    • Stoichiometry : Increase coupling agent (1.5 equiv TBTU) and extend reaction time to 24 hours .

Advanced: What in vitro assays are suitable for evaluating neuroprotective or antimicrobial potential?

Answer:

  • Neuroprotection :
    • SH-SY5Y cell models : Measure Aβ-induced cytotoxicity via LDH release .
  • Antimicrobial activity :
    • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Biofilm inhibition : Quantify using crystal violet staining .

Basic: How to confirm the absence of racemization in chiral intermediates?

Answer:

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol .
  • Optical rotation : Compare [α]D values with literature (e.g., +15° to +25° for R-configuration) .

Advanced: What metabolomics approaches predict in vivo bioavailability?

Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

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